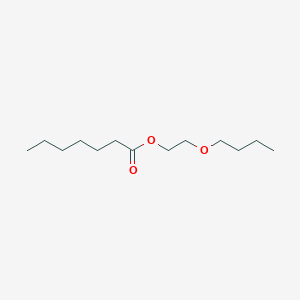
2-Butoxyethyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl heptanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the reaction of heptanoic acid with 2-butoxyethanol. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxyethyl heptanoate is synthesized through an esterification reaction between heptanoic acid and 2-butoxyethanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to speed up the reaction. The general reaction is as follows:
Heptanoic acid+2-Butoxyethanol→2-Butoxyethyl heptanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water produced during the reaction is continuously removed to drive the reaction to completion. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl heptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into heptanoic acid and 2-butoxyethanol.
Oxidation: It can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Heptanoic acid and 2-butoxyethanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
2-Butoxyethyl heptanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-butoxyethyl heptanoate involves its interaction with biological membranes and enzymes. It can act as a solvent, facilitating the transport of other molecules across cell membranes. Additionally, it can be metabolized by enzymes in the liver, leading to the formation of metabolites that may exert biological effects .
Comparison with Similar Compounds
2-Butoxyethyl heptanoate can be compared with other esters such as ethyl heptanoate and butyl acetate. While all these compounds share similar ester functional groups, their unique alkyl chains give them distinct properties and applications. For example:
Ethyl heptanoate: Known for its fruity odor and used in flavorings.
Butyl acetate: Commonly used as a solvent in paints and coatings.
These comparisons highlight the unique properties of this compound, making it suitable for specific industrial and research applications.
Properties
CAS No. |
5454-20-6 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-butoxyethyl heptanoate |
InChI |
InChI=1S/C13H26O3/c1-3-5-7-8-9-13(14)16-12-11-15-10-6-4-2/h3-12H2,1-2H3 |
InChI Key |
KZVONZSDPNHDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















